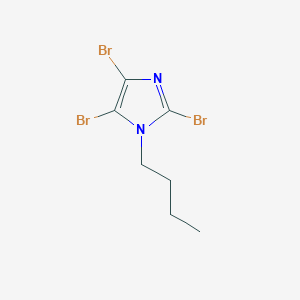

2,4,5-Tribromo-1-butyl-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

2302-24-1 |

|---|---|

Molecular Formula |

C7H9Br3N2 |

Molecular Weight |

360.87 g/mol |

IUPAC Name |

2,4,5-tribromo-1-butylimidazole |

InChI |

InChI=1S/C7H9Br3N2/c1-2-3-4-12-6(9)5(8)11-7(12)10/h2-4H2,1H3 |

InChI Key |

ZCHYKBSGRBYXMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=C(N=C1Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,5 Tribromo 1 Butyl 1h Imidazole and Its Precursors

Strategic Retrosynthesis and Key Bond Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For 2,4,5-Tribromo-1-butyl-1H-imidazole, the primary disconnections are the N1-butyl bond and the C-Br bonds of the imidazole (B134444) ring.

N1-C(butyl) bond disconnection: This disconnection points to an N-alkylation reaction as the final step in the synthesis. The precursors would be 2,4,5-tribromo-1H-imidazole and a suitable butylating agent, such as 1-bromobutane (B133212). This is a common and effective method for N-alkylation of imidazoles. researchgate.net

C-Br bond disconnections: The three C-Br bonds can be disconnected to reveal 1H-imidazole as the starting material. This suggests that the synthesis of the tribrominated intermediate can be achieved through electrophilic bromination of the imidazole core.

This retrosynthetic approach leads to a two-step synthesis: the bromination of imidazole to form 2,4,5-tribromo-1H-imidazole, followed by the N-alkylation with a butyl halide.

Selective Bromination Protocols for the Imidazole Core

The introduction of three bromine atoms onto the imidazole ring requires robust brominating conditions due to the deactivating effect of each successive bromine substitution.

Direct bromination of imidazole is a well-established method. prepchem.com The imidazole ring is an electron-rich heterocycle and is highly susceptible to electrophilic attack. The positions C4 and C5 are particularly reactive, followed by the C2 position. uobabylon.edu.iq

A common procedure for the synthesis of 2,4,5-tribromoimidazole (B189480) involves treating imidazole with an excess of bromine in a suitable solvent. prepchem.com For instance, the reaction of imidazole with bromine in anhydrous acetic acid in the presence of sodium acetate (B1210297) as a scavenger for the generated hydrobromic acid can yield 2,4,5-tribromoimidazole in good yields. prepchem.com The use of a base is crucial to neutralize the HBr formed during the reaction, which would otherwise protonate the imidazole ring and deactivate it towards further electrophilic attack.

Alternative brominating agents such as N-bromosuccinimide (NBS) can also be employed, sometimes offering milder reaction conditions and improved selectivity. youtube.com For exhaustive bromination, stoichiometric amounts of the brominating agent are necessary. Electrochemical methods, which utilize an organic bromide salt like tetra-n-butylammonium bromide (TBAB) as both the brominating agent and electrolyte, present a greener alternative. rsc.org

Table 1: Comparison of Bromination Methods for Imidazole

| Brominating Agent | Solvent | Additive | Key Features |

| Bromine (Br₂) | Acetic Acid | Sodium Acetate | High yield of tribrominated product. prepchem.com |

| N-Bromosuccinimide (NBS) | Various organic solvents | None | Milder conditions, can allow for selective monobromination. youtube.com |

| Tetra-n-butylammonium bromide (TBAB) | Electrochemical cell | None | Green chemistry approach, reusable electrodes. rsc.org |

The electrophilic halogenation of imidazole follows the general mechanism of electrophilic aromatic substitution. wikipedia.org The reaction proceeds through the formation of a sigma complex (also known as an arenium ion), which is a resonance-stabilized carbocation intermediate. uobabylon.edu.iq

The mechanism involves the following steps:

Generation of the electrophile: The bromine molecule is polarized by the solvent or a Lewis acid catalyst, creating a more potent electrophile.

Nucleophilic attack: The electron-rich imidazole ring attacks the electrophilic bromine atom, leading to the formation of the sigma complex. The positive charge in this intermediate is delocalized over the ring.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the bromine, restoring the aromaticity of the imidazole ring and yielding the brominated product.

The high reactivity of the C4 and C5 positions is attributed to the stability of the resulting sigma complex. uobabylon.edu.iq Once one bromine atom is introduced, the ring becomes less reactive, but with sufficient forcing conditions, further bromination at the remaining positions can be achieved.

N-Alkylation Strategies for the Butyl Substituent

The final step in the proposed synthesis is the N-alkylation of 2,4,5-tribromo-1H-imidazole to introduce the butyl group.

The N-alkylation of unsymmetrical imidazoles can potentially lead to two different isomers (N1 and N3 alkylation). However, in the case of 2,4,5-tribromo-1H-imidazole, the two nitrogen atoms are equivalent due to the symmetrical substitution pattern of the bromine atoms. Therefore, only one N-alkylated product is expected.

Key parameters to optimize for an efficient N-alkylation reaction include the choice of base, solvent, and temperature. A strong base is typically used to deprotonate the imidazole nitrogen, forming a more nucleophilic imidazolate anion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various organic bases. otago.ac.nzbeilstein-journals.org The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can effectively solvate the cation of the base and promote the reaction. beilstein-journals.orggoogle.com

For instance, the reaction of 2,4,5-tribromo-1H-imidazole with 1-bromobutane in the presence of a base like potassium carbonate in DMF at a slightly elevated temperature would be a standard approach to synthesize the target compound.

While 1-bromobutane is a common and effective alkylating agent, other butylating agents could also be considered. The choice of the alkylating agent can be influenced by factors such as reactivity and availability.

Table 2: Potential Alkylating Agents for N-Alkylation of Imidazoles

| Alkylating Agent | Reactivity | Byproducts |

| 1-Bromobutane | Good | KBr |

| 1-Iodobutane (B1219991) | Higher than bromide | KI |

| Butyl tosylate | Good | Potassium tosylate |

| Dibutyl sulfate | High | Butyl hydrogen sulfate |

The reactivity of the alkyl halide generally follows the order I > Br > Cl. Therefore, 1-iodobutane would be more reactive than 1-bromobutane but is also typically more expensive. Butyl tosylates and sulfates are also effective alkylating agents. The limitations of the N-alkylation reaction are generally related to steric hindrance. otago.ac.nz In this case, the bromine atoms at the 2, 4, and 5 positions might slightly hinder the approach of a very bulky alkylating agent, but a primary alkyl group like butyl should react without significant steric issues.

Purification Techniques and Yield Optimization for Research-Grade Material

The purification of this compound is essential to remove any unreacted starting materials, partially brominated intermediates, and other impurities. Standard purification techniques such as recrystallization and column chromatography are employed to obtain a high-purity product. The optimization of the reaction and purification steps is key to maximizing the yield of the desired compound.

Purification Techniques:

Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is highly soluble and then allowed to cool slowly. The pure compound crystallizes out, while the impurities remain in the solution. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. For polyhalogenated aromatic compounds, a variety of organic solvents may be suitable, and the ideal solvent system is typically determined empirically.

Column Chromatography: This technique is used to separate the components of a mixture based on their differential adsorption onto a stationary phase. For the purification of this compound, a silica (B1680970) gel column is often used as the stationary phase. The crude product is loaded onto the column, and an appropriate eluent (a solvent or mixture of solvents) is passed through the column. The components of the mixture will travel down the column at different rates, allowing for their separation and collection. The polarity of the eluent is a critical parameter and is optimized to achieve the best separation.

Yield Optimization:

Stoichiometry of Bromine: The use of a sufficient excess of bromine is necessary to drive the reaction to completion and ensure the formation of the tribrominated product. However, an overly large excess can lead to the formation of byproducts and complicate the purification process.

Reaction Time and Temperature: The reaction time and temperature should be optimized to ensure complete conversion of the starting material while minimizing the degradation of the product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help in determining the optimal reaction time.

Efficient Purification: Minimizing product loss during recrystallization and column chromatography is crucial. This can be achieved by selecting the appropriate solvents and carefully performing the separation steps.

| Technique | Key Parameters | Purpose |

| Recrystallization | Solvent choice, Cooling rate | Removal of impurities based on solubility differences |

| Column Chromatography | Stationary phase (e.g., silica gel), Eluent system | Separation of compounds based on polarity |

Table 3: Purification Techniques for this compound.

Advanced Structural Characterization and Spectroscopic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2,4,5-Tribromo-1-butyl-1H-imidazole in solution. Both one-dimensional and multi-dimensional NMR experiments provide crucial information regarding the chemical environment of each atom and their connectivity.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Conformation

While specific multi-dimensional NMR data for this compound is not extensively available in the public domain, the application of these techniques can be inferred from the analysis of similar imidazole (B134444) derivatives. orientjchem.org For instance, Correlation Spectroscopy (COSY) would be instrumental in establishing the proton-proton correlations within the butyl chain, confirming the -CH2-CH2-CH2-CH3 connectivity.

Heteronuclear Single Quantum Coherence (HSQC), also known as Heteronuclear Multiple Quantum Coherence (HMQC), would correlate the proton signals of the butyl group directly to their attached carbon atoms. This is crucial for assigning the ¹³C NMR spectrum. Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment would be vital in confirming the regiochemistry of the molecule. It would show long-range correlations between the protons of the butyl chain (specifically the N-CH2 protons) and the carbon atoms of the imidazole ring (C2, C4, and C5), unequivocally establishing the attachment of the butyl group at the N1 position.

Computational Prediction and Validation of NMR Chemical Shifts

In the absence of complete experimental NMR data, computational methods serve as a powerful predictive tool. nih.gov Techniques such as Density Functional Theory (DFT) can be employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts of this compound. These predicted values can then be compared with the available experimental data for validation. Machine learning-based approaches are also emerging as accurate methods for predicting NMR chemical shifts. nih.gov

For the butyl group, the predicted ¹H chemical shifts would likely show a pattern consistent with an alkyl chain attached to an electron-withdrawing heteroaromatic ring. The protons on the α-carbon (closest to the nitrogen) would be the most deshielded, with progressively upfield shifts for the β, γ, and δ protons. Similarly, the ¹³C chemical shifts would follow a predictable pattern.

Single Crystal X-ray Diffraction Analysis

Determination of Solid-State Molecular Architecture and Unit Cell Parameters

While the crystal structure of this compound has not been specifically reported, a closely related compound, 2,4,5-tribromo-1-methyl-1H-imidazole, has been characterized by single-crystal X-ray diffraction. researchgate.net This analogue provides valuable insights into the likely solid-state architecture. The study on the methyl derivative revealed a triclinic crystal system with the P-1 space group. researchgate.net It is plausible that the butyl derivative would exhibit a similar, if not identical, imidazole core geometry. The key difference would lie in the conformation of the N-alkyl substituent.

The expected molecular architecture of this compound would feature a planar imidazole ring with the three bromine atoms and the butyl group attached. The butyl chain would likely adopt a staggered conformation to minimize steric hindrance.

Table 1: Crystallographic Data for the Analogous 2,4,5-tribromo-1-methyl-1H-imidazole researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9066(3) |

| b (Å) | 7.0812(3) |

| c (Å) | 16.1046(6) |

| α (°) | 78.093(2) |

| β (°) | 82.467(2) |

| γ (°) | 89.781(2) |

| Volume (ų) | 763.8 |

| Z | 4 |

Analysis of Intermolecular Interactions, including Halogen Bonding and Hydrogen Bonding

In the solid state, the molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular interactions. Given the presence of three bromine atoms, halogen bonding is a likely and significant interaction. This involves the electrophilic region on one bromine atom interacting with a nucleophilic region (such as a nitrogen atom or another bromine atom) on an adjacent molecule.

While the N-butylated imidazole lacks the N-H proton necessary for classical hydrogen bonding, weak C-H···N or C-H···Br hydrogen bonds involving the butyl chain and the imidazole ring or bromine atoms of neighboring molecules could play a role in the crystal packing. nih.gov The analysis of the crystal structure of the methyl analogue did not explicitly detail these interactions, but they are common in similar heterocyclic structures. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational modes. The C-H stretching vibrations of the butyl group would be expected in the 2800–3000 cm⁻¹ region. westmont.edu The C=N and C=C stretching vibrations of the imidazole ring would likely appear in the 1500–1650 cm⁻¹ range. researchgate.netresearchgate.net The C-N stretching vibrations would also be present in the fingerprint region.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretch (butyl) | 2800–3000 |

| C=N stretch (imidazole) | 1500–1650 |

| C=C stretch (imidazole) | 1500–1650 |

| C-N stretch | Fingerprint Region |

| C-Br stretch | < 700 |

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of novel synthetic compounds such as this compound. This advanced analytical technique provides the high resolving power and mass accuracy necessary to determine the elemental composition of a molecule and to elucidate its fragmentation patterns, offering deep insights into its chemical structure.

The theoretical exact mass of the molecular ion of this compound can be calculated to confirm its elemental composition. The presence of three bromine atoms results in a highly characteristic isotopic pattern in the mass spectrum, which serves as a primary diagnostic feature for the presence and number of bromine atoms in the molecule.

Precise Molecular Formula Confirmation

The confirmation of the molecular formula is achieved by comparing the experimentally measured mass-to-charge ratio (m/z) of the molecular ion with the theoretically calculated exact mass. For this compound, the molecular formula is C7H9Br3N2. The theoretical monoisotopic mass and the masses of the major isotopologues can be calculated with high precision. The expected isotopic pattern for a compound containing three bromine atoms (with isotopes 79Br and 81Br in approximately equal abundance) would show a characteristic cluster of peaks (M, M+2, M+4, M+6) with relative intensities of approximately 1:3:3:1.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C7H9Br3N2)

| Isotopologue Formula | Theoretical m/z | Relative Abundance (%) |

| C7H979Br3N2 | 357.8322 | 25.5 |

| C7H979Br281BrN2 | 359.8302 | 75.6 |

| C7H979Br81Br2N2 | 361.8281 | 74.8 |

| C7H981Br3N2 | 363.8261 | 24.5 |

This table presents a simplified theoretical isotopic pattern. The actual observed spectrum would be more complex due to the contributions of carbon-13 and nitrogen-15 (B135050) isotopes.

Fragmentation Pathway Analysis

A primary fragmentation pathway likely involves the cleavage of the N-C bond of the butyl group, leading to the formation of a stable tribromo-1H-imidazolyl cation. Further fragmentation could involve the sequential loss of bromine atoms or cleavage of the imidazole ring itself.

Proposed Fragmentation of the Butyl Chain:

Loss of a Propyl Radical: Cleavage of the C2-C3 bond of the butyl group can result in the loss of a propyl radical (•C3H7), leading to a fragment ion.

Loss of an Ethyl Radical: Cleavage of the C1-C2 bond of the butyl group can lead to the loss of an ethyl radical (•C2H5).

Loss of a Butene Molecule: A McLafferty-type rearrangement could lead to the elimination of a neutral butene molecule (C4H8), resulting in a protonated tribromoimidazole fragment.

Table 2: Proposed Major Fragment Ions of this compound in HRMS

| Proposed Fragment | Theoretical Monoisotopic m/z | Possible Origin |

| [C7H8Br3N2]+ | 356.8244 | Loss of H• |

| [C3HBr3N2]+ | 301.7689 | Loss of C4H8 (butene) |

| [C4H9]+ | 57.0704 | Butyl cation |

| [C3H5]+ | 41.0391 | Allyl cation from butyl chain |

The m/z values are for the monoisotopic species. The observed spectrum would show isotopic clusters for bromine-containing fragments.

The detailed analysis of these fragmentation pathways, supported by high-resolution mass data, allows for the confident structural elucidation of this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the optimized geometry and various electronic properties of 2,4,5-Tribromo-1-butyl-1H-imidazole. For analogous brominated imidazoles, DFT calculations, often using basis sets like 6-311G++(d,p), have been employed to achieve a stable geometric configuration. irjweb.com The presence of three bulky bromine atoms and a flexible butyl group on the imidazole (B134444) ring suggests a non-planar optimized geometry to minimize steric hindrance.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.com

For substituted imidazoles, the HOMO is typically localized over the electron-rich imidazole ring, while the LUMO distribution can be influenced by the substituents. In this compound, the electron-withdrawing nature of the bromine atoms is expected to lower the energy of both the HOMO and LUMO. The butyl group, being an electron-donating group, would slightly raise these energy levels. The interplay of these substituents will define the ultimate HOMO-LUMO gap. Studies on similar brominated imidazole derivatives have shown that halogen substitution can significantly impact the frontier orbital energies. scispace.com

Table 1: Predicted Frontier Orbital Properties of this compound (based on analogous compounds)

| Property | Predicted Value/Characteristic |

| HOMO Energy | Lowered due to electron-withdrawing bromine atoms |

| LUMO Energy | Lowered due to electron-withdrawing bromine atoms |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity |

| HOMO Localization | Primarily on the tribromoimidazole ring |

| LUMO Localization | Distributed across the imidazole ring and influenced by bromine atoms |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. irjweb.com The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions)

To quantify the reactivity of this compound more precisely, quantum chemical descriptors derived from DFT calculations can be utilized. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Fukui functions are particularly useful for identifying the most reactive sites within a molecule by indicating the change in electron density at a specific point when an electron is added or removed. irjweb.com

For this molecule, the nitrogen atoms of the imidazole ring are expected to be the primary sites for electrophilic attack, as indicated by the Fukui function for nucleophilic attack (f+). The carbon atoms bonded to the bromine atoms are likely to be susceptible to nucleophilic attack, which would be identified by the Fukui function for electrophilic attack (f-).

Molecular Dynamics Simulations for Conformational Landscapes and Solution-Phase Behavior

Molecular Dynamics (MD) simulations can provide insights into the conformational flexibility and behavior of this compound in a solvent environment. nih.govnih.gov The butyl chain can adopt various conformations, and MD simulations can map the energy landscape associated with these different conformers.

Prediction of Spectroscopic Parameters (e.g., UV-Vis Absorption, NMR Shifts)

Computational methods can also predict spectroscopic properties, which can be compared with experimental data for validation.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. For this compound, electronic transitions are expected in the UV region. The primary transitions would likely be π → π* transitions within the imidazole ring. The presence of bromine atoms may cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted imidazole. researchgate.netacs.org

NMR Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Gauge-Including Atomic Orbital (GIAO) is a common method used to calculate NMR chemical shifts. semanticscholar.org The predicted ¹H NMR spectrum would show characteristic signals for the protons on the butyl chain, with their chemical shifts influenced by their proximity to the imidazole ring. The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule, with the carbons attached to the electronegative bromine and nitrogen atoms exhibiting downfield shifts. mdpi.com

Reactivity and Derivatization Pathways

Nucleophilic Substitution Reactions at Bromine Centers

The electron-deficient nature of the tribromo-substituted imidazole (B134444) ring makes it susceptible to nucleophilic attack, particularly at the C2 position, which is positioned between two electronegative nitrogen atoms.

N-protected derivatives of 2,4,5-tribromoimidazole (B189480) have been shown to undergo nucleophilic substitution with various heteroatom nucleophiles. Studies on analogous N-protected systems demonstrate that the bromine atom at the C2 position is the most labile and can be selectively displaced. rsc.org For instance, reactions with sodium alkane- or arene-thiolates, as well as with sodium isopropoxide in isopropyl alcohol, result in the selective substitution of the 2-bromo substituent. rsc.org This enhanced reactivity at C2 is attributed to its unique electronic environment, being flanked by two nitrogen atoms, which stabilizes the transition state of the nucleophilic attack. This pathway allows for the direct introduction of sulfur and oxygen-based functional groups at a specific position on the imidazole core.

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromo-substituents on the imidazole ring serve as excellent handles for such transformations. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, has been successfully applied to N-protected 2,4,5-tribromoimidazoles. organic-chemistry.orglibretexts.org Research on a closely related substrate, 2,4,5-tribromo-1-[[2-trimethylsilylethoxy]methyl]-1H-imidazole, demonstrated a selective Suzuki coupling with arylboronic acids at the C2 position. clockss.org This regioselectivity highlights the higher reactivity of the C2-bromine bond under these conditions, providing a reliable method for introducing aryl or vinyl substituents at this site. clockss.orgresearchgate.net Further derivatization is possible; after the initial coupling at C2, subsequent reactions can be directed to the remaining C4 and C5 positions. clockss.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgyoutube.comorganic-chemistry.org While specific examples for 2,4,5-Tribromo-1-butyl-1H-imidazole are not extensively documented, the reaction is broadly applicable to aryl bromides. beilstein-journals.orglibretexts.org It is anticipated that this reaction would proceed with the target compound, likely with the same C2 selectivity observed in Suzuki couplings, to yield 2-alkynyl-4,5-dibromo-1-butyl-1H-imidazole derivatives. These products are valuable intermediates, as the alkyne moiety can undergo a wide range of further transformations. youtube.com

Heck Reaction: The Heck reaction creates a C-C bond by coupling an alkene with an aryl or vinyl halide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is known for its versatility and tolerance of various functional groups. youtube.comnih.gov For this compound, the Heck reaction offers a pathway to introduce substituted alkene moieties. The reaction would likely occur preferentially at the C2-bromine, resulting in the formation of a new trans-alkene, consistent with the typical stereochemical outcome of the Heck reaction. youtube.com

Lithiation and Subsequent Electrophilic Quench Reactions for Functionalization

Halogen-lithium exchange is a common method for converting aryl halides into highly reactive organolithium species, which can then be trapped with various electrophiles. However, attempts to perform this exchange on polybromoimidazoles can be complicated.

In the case of derivatives of 2,4,5-tribromoimidazole, a stepwise approach has proven effective. Following a selective cross-coupling reaction at the C2-position, the resulting 2-aryl-4,5-dibromo-1-(protected)-imidazole can undergo lithiation. clockss.org Treatment of this dibromo-intermediate with n-butyllithium (n-BuLi) followed by an electrophilic quench with water leads to the selective removal of one of the remaining bromine atoms, yielding a monobrominated imidazole. clockss.org This sequence demonstrates that after initial functionalization at C2, the remaining bromine atoms can be converted into lithium intermediates, which can then react with a wide array of electrophiles (e.g., aldehydes, ketones, carbon dioxide, or alkyl halides) to introduce diverse functional groups at the C4 or C5 positions.

Electrophilic Aromatic Substitution (EAS) on the Imidazole Ring (where applicable)

Electrophilic aromatic substitution is a characteristic reaction of many aromatic systems, including the parent imidazole molecule. However, this pathway is not applicable to this compound. The imidazole ring is fully substituted at all three carbon atoms (C2, C4, and C5) with bromine atoms. Consequently, there are no hydrogen atoms on the ring carbons to be replaced by an electrophile. Furthermore, the presence of three strongly electron-withdrawing bromine atoms significantly deactivates the imidazole ring towards electrophilic attack, making any such reaction highly unfavorable.

Cycloaddition and Rearrangement Reactions Involving the Imidazole Core

Cycloaddition reactions, such as [4+2] Diels-Alder type reactions, and various molecular rearrangements are important transformations for many heterocyclic systems. acs.orgnih.gov These reactions typically require specific electronic and steric properties, such as the presence of an unsubstituted diene fragment within the ring or groups that can facilitate rearrangement.

For this compound, these reaction pathways are generally not considered viable. The imidazole ring is fully substituted, sterically hindered by the three bulky bromine atoms, and electronically deactivated by their electron-withdrawing effects. These factors make it a poor candidate for reactions that involve significant reorganization of the ring's pi-system, such as cycloadditions or rearrangements. nih.govyoutube.com

Mechanistic Investigations of Chemical Transformations

Kinetic Studies and Determination of Rate Laws

There are no published kinetic studies or determined rate laws for chemical transformations involving 2,4,5-Tribromo-1-butyl-1H-imidazole.

Table 1: Hypothetical Data for a Kinetic Study

The following table is a hypothetical representation of the type of data that would be collected in a kinetic study. The reaction shown is a hypothetical substitution reaction.

| Experiment | [this compound] (mol/L) | [Reagent X] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

This data is purely illustrative and does not represent actual experimental results.

Isotopic Labeling Experiments to Elucidate Reaction Pathways

No isotopic labeling experiments have been reported in the literature for this compound.

Such experiments are crucial for tracing the path of atoms throughout a chemical reaction. For instance, by replacing one of the bromine atoms with a heavy isotope (e.g., ⁸¹Br) or by using a ¹³C-labeled butyl group, researchers could track the fate of these specific atoms in the products, providing definitive evidence for proposed reaction pathways.

Computational Transition State Analysis and Reaction Energy Profiles

A search of computational chemistry databases and the scientific literature revealed no specific transition state analyses or reaction energy profiles for this compound.

Modern computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping the energetic landscape of a reaction. These calculations can identify the structures of transition states, which are the high-energy intermediates between reactants and products, and determine the activation energies required for a reaction to proceed. Such studies would provide invaluable insights into the feasibility of different potential reaction pathways.

Table 2: Illustrative Computational Chemistry Data

This table provides an example of the kind of data that could be generated from a computational study of a hypothetical reaction.

| Species | Method | Basis Set | Calculated Energy (Hartree) |

| This compound | DFT (B3LYP) | 6-31G(d) | -2850.12345 |

| Transition State | DFT (B3LYP) | 6-31G(d) | -2850.09876 |

| Product | DFT (B3LYP) | 6-31G(d) | -2850.15432 |

This data is for illustrative purposes only and is not based on actual calculations for the named compound.

Identification and Characterization of Reactive Intermediates

There is no information available on the identification or characterization of reactive intermediates in chemical transformations of this compound.

Reactions often proceed through short-lived, high-energy species known as reactive intermediates. These can include carbocations, carbanions, radicals, or in the case of reactions on the imidazole (B134444) ring, potentially charged intermediates like imidazolium (B1220033) ions. Techniques such as spectroscopy (NMR, UV-Vis, IR) at low temperatures or time-resolved spectroscopy are often used to detect and characterize these fleeting species. Without such studies, the nature of any intermediates in reactions of this compound remains unknown.

Exploration of Advanced Applications in Materials Science and Catalysis Non Biomedical

Utilization as a Building Block in Polymer and Supramolecular Chemistry

The imidazole (B134444) core is a fundamental component in the synthesis of poly(ionic liquid)s (PILs), a class of polymers with tunable properties. PILs are typically synthesized by polymerizing ionic liquid monomers, which often feature an imidazolium (B1220033) cation. The process can involve the free radical polymerization of vinyl-substituted imidazolium monomers or the polycondensation of appropriately functionalized imidazole derivatives.

While direct polymerization of 2,4,5-Tribromo-1-butyl-1H-imidazole has not been extensively documented, its structure is amenable to being a precursor for such polymers. Quaternization of the N-3 position would yield a 1-butyl-3-alkyl-2,4,5-tribromoimidazolium salt, which could then be designed as a monomer. For instance, attaching a polymerizable group like a vinyl or norbornene moiety to the second nitrogen would allow its incorporation into a polymer backbone via ring-opening metathesis polymerization (ROMP) or radical polymerization.

The resulting PILs, containing the tribrominated imidazolium repeating unit, would be expected to exhibit unique properties. The high bromine content would likely impart:

High Refractive Index: Materials with a high refractive index are valuable in optics and photonics.

High Density: The mass of the three bromine atoms would lead to dense polymers.

Flame Retardancy: Brominated compounds are well-known flame retardants, a property that would be conferred to the polymer.

Unique Solubility Characteristics: The combination of the ionic imidazolium group and the hydrophobic butyl chain would influence the polymer's interaction with various solvents.

Ligand Design for Organometallic Catalysis

Imidazolium salts are the most common and accessible precursors for the generation of N-Heterocyclic Carbenes (NHCs). These carbenes are powerful ligands in organometallic chemistry and have also emerged as potent metal-free catalysts for a variety of organic reactions.

Development of N-Heterocyclic Carbene (NHC) Precursors

The synthesis of an NHC precursor from this compound would involve the quaternization of the N-3 nitrogen with an alkyl or aryl group to form a 1-butyl-3-substituted-2,4,5-tribromoimidazolium salt. Deprotonation of this salt, typically at the C2 position using a strong base, would generate the corresponding NHC.

The key feature of an NHC derived from this precursor would be its electronic properties. The three electron-withdrawing bromine atoms on the imidazole backbone would significantly reduce the electron-donating ability of the carbene carbon. This would result in a more electrophilic, or "electron-poor," NHC. Such ligands have distinct effects on the metal centers they coordinate to, influencing the stability and reactivity of the resulting organometallic complexes.

Catalytic Performance in Specific Organic Transformations

Potential applications could include:

Cross-Coupling Reactions: Modulating the electron density on the metal catalyst (e.g., Palladium, Nickel, or Copper) can influence the rates of oxidative addition and reductive elimination steps.

Metathesis Reactions: The activity of Ruthenium-based olefin metathesis catalysts, such as Grubbs-type catalysts, is highly dependent on the electronic nature of the ancillary ligands. An electron-withdrawing NHC could enhance catalyst initiation or stability.

C-H Activation: These challenging transformations often benefit from highly reactive, electrophilic metal centers, which can be stabilized by electron-deficient NHC ligands.

Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. The choice of organic linker is crucial for determining the structure and properties of the resulting framework. While imidazole-based molecules can and have been used as linkers or functional components in MOFs, there is currently no specific literature detailing the integration of this compound into either MOFs or COFs. The development of synthetic pathways to functionalize this compound with appropriate connecting groups (e.g., carboxylates, pyridyls, or boronic acids) would be a necessary first step to explore its potential in this area.

Role in Ionic Liquid Formulations for Specific Chemical Processes

The imidazole core is a cornerstone in the field of ionic liquids (ILs). By quaternizing the second nitrogen atom of this compound, a series of 1-butyl-3-alkyl-2,4,5-tribromoimidazolium salts can be synthesized. The properties of these ILs would be heavily influenced by the high bromine content.

High-Density Solvents: The significant molecular weight of bromine suggests that ionic liquids based on this cation would possess high densities. Halogenated ionic liquids with densities exceeding 2.0 g/cm³ have been synthesized. Such high-density ILs are of interest for specialized applications, including separations based on density differences and as unique reaction media.

Fire Retardants: Brominated compounds are widely used as flame retardants. An ionic liquid based on the 2,4,5-tribromoimidazolium cation would combine the inherent flame-retardant properties of the bromine atoms with the negligible vapor pressure characteristic of ionic liquids. This combination makes them attractive candidates as non-volatile, flame-retardant additives or solvents, enhancing the fire safety of materials like polymers and textiles without the environmental concerns associated with volatile organic compounds. The related compound, 2,4,5-tribromo-1-methyl-1H-imidazole, is noted for its use as a flame retardant in plastics, textiles, and electronics.

Future Research Directions and Innovative Prospects

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 2,4,5-Tribromo-1-butyl-1H-imidazole and its derivatives is anticipated to move away from traditional methods towards more environmentally friendly and efficient "green" chemistry approaches. These methodologies aim to reduce waste, minimize energy consumption, and utilize less hazardous reagents.

One promising avenue is the adoption of ultrasound-assisted synthesis . Sonochemical methods have been shown to promote the N-alkylation of imidazoles with high yields, often in the absence of solvents. mdpi.com The use of ultrasound can enhance reaction rates and efficiency, providing a greener alternative to conventional heating. mdpi.compmu.edu For instance, the alkylation of imidazole (B134444) with 1-bromobutane (B133212) has been successfully achieved using ultrasound activation and a solid-base catalyst, resulting in high yields of the N-substituted product. mdpi.com This approach could be adapted for the synthesis of this compound, potentially leading to a more sustainable manufacturing process.

Microwave-assisted synthesis represents another key area of development. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. researchgate.netmdpi.com This technique has been successfully applied to a variety of reactions for synthesizing imidazole derivatives. mdpi.comgoogle.com The efficient heating provided by microwaves can facilitate the key bond-forming steps in the synthesis of the target molecule, making it a more energy-efficient and rapid process compared to conventional refluxing methods. researchgate.net

Furthermore, the use of green catalysts and solvents is a critical aspect of sustainable synthesis. Research into employing catalysts like boric acid in aqueous media for the synthesis of substituted imidazoles has shown excellent results, offering mild reaction conditions and simple procedures. nih.gov The development of protocols that utilize water as a solvent or even solvent-free conditions would significantly enhance the green credentials of the synthesis of this compound. researchgate.net

| Green Synthetic Method | Potential Advantages for this compound Synthesis |

| Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields, potential for solvent-free conditions. mdpi.com |

| Microwave-Assisted Synthesis | Rapid reaction rates, energy efficiency, higher product purity. researchgate.netmdpi.com |

| Green Catalysts/Solvents | Use of non-toxic and recyclable catalysts (e.g., boric acid), use of water as a solvent, reduced waste. nih.govresearchgate.net |

Computational Design of Novel Derivatives with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the rational design of novel derivatives of this compound with tailored properties. By modeling the electronic structure and intermolecular interactions, researchers can predict the behavior of new compounds before their synthesis, saving time and resources.

A key area of investigation is the study of halogen interactions . The crystal structures of 2,4,5-tribromoimidazolium salts have revealed a network of halogen···halogen and anion···π interactions. mdpi.com Computational tools like Hirshfeld surface analysis can quantify these specific interactions, providing insights into the crystal packing and physical properties of the materials. mdpi.com This understanding can be leveraged to design derivatives with specific solid-state architectures and properties.

DFT calculations can also be used to predict the electronic properties of novel derivatives. For instance, the introduction of different substituents on the imidazole ring can modulate the frontier molecular orbital (HOMO-LUMO) energies, which in turn influences the optical and electronic properties of the molecule. semanticscholar.org This is particularly relevant for applications in organic electronics, where the ability to tune the bandgap is crucial. rsc.org Computational studies on related imidazole systems have successfully correlated calculated electronic structures with experimentally observed properties. semanticscholar.org

Furthermore, computational methods can be employed to explore the conformational landscape of flexible molecules like this compound. semanticscholar.org Understanding the preferred conformations is essential for predicting how these molecules will interact with other species and how they will pack in the solid state. The table below summarizes key computational parameters that can be investigated for designing novel derivatives.

| Computational Method | Predicted Properties | Potential Application |

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), vibrational frequencies, NMR chemical shifts. semanticscholar.org | Design of materials for organic electronics, prediction of spectroscopic signatures. |

| Hirshfeld Surface Analysis | Intermolecular interactions (e.g., halogen bonding), crystal packing. mdpi.com | Design of crystalline materials with specific properties (e.g., fire retardants). |

| Conformational Analysis | Stable conformers, rotational barriers. semanticscholar.org | Understanding molecular recognition and solid-state packing. |

Exploration of Unprecedented Reactivity and Catalytic Phenomena

The unique electronic environment created by the three bromine atoms on the imidazole ring, combined with the N-butyl group, suggests that this compound could exhibit novel reactivity and catalytic properties.

One area of exploration is its use as a precursor in cross-coupling reactions . Halogenated imidazoles are known to participate in reactions like the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or alkyl groups onto the imidazole core. epa.gov The presence of three bromine atoms on this compound opens up the possibility of sequential and site-selective cross-coupling reactions, enabling the synthesis of complex, highly functionalized imidazole derivatives that would be difficult to access through other means. epa.gov The development of palladium- or nickel-catalyzed cross-coupling reactions with alkyl halides has expanded the scope of these transformations. nih.gov

Furthermore, the corresponding imidazolium (B1220033) salt, 1-butyl-3-alkyl-2,4,5-tribromoimidazolium, could function as a phase-transfer catalyst . Imidazolium salts have been shown to be effective catalysts in various organic reactions, including the alkylation of active methylene (B1212753) compounds. The specific properties of the tribrominated imidazolium cation, such as its lipophilicity and potential for halogen bonding, could lead to unique catalytic activities and selectivities.

The exploration of the electrochemical properties of this compound and its derivatives could also unveil interesting reactivity. The redox potentials of the molecule could be tuned through derivatization, potentially leading to applications in areas such as electrocatalysis or as redox mediators.

Interdisciplinary Approaches to Novel Functional Materials (excluding biomedical)

The unique structural features of this compound make it a promising building block for the creation of novel functional materials through interdisciplinary approaches.

A significant prospect lies in the development of functional polymers . The imidazole moiety can be incorporated into polymer backbones or as pendant groups, imparting specific properties to the resulting material. For instance, polymers containing imidazole groups can exhibit interesting thermal and luminescent properties. The presence of the butyl group on the nitrogen atom can enhance the solubility and processability of such polymers. Furthermore, if the butyl group is replaced with a polymerizable moiety like an allyl group, new polymeric materials can be synthesized. mdpi.com

The synthesis of ionic liquids from this compound is another promising avenue. Imidazolium-based ionic liquids are known for their wide range of applications, including as solvents and electrolytes. The high bromine content in derivatives of the target compound could lead to ionic liquids with high densities and potentially useful properties as non-volatile fire retardants. mdpi.com The nature of the N-alkyl substituent is known to influence the physical properties of imidazolium-based ionic liquids.

In the field of organic electronics , imidazole derivatives are gaining attention for their use in organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.comrsc.org The electron-withdrawing nature of the imidazole ring, which can be further tuned by the bromine atoms, makes these compounds suitable for use as electron-transporting or host materials. rsc.org The incorporation of this compound or its derivatives into organic electronic devices could lead to materials with enhanced thermal stability and specific electronic properties. mdpi.com

| Material Class | Potential Role of this compound | Key Properties |

| Functional Polymers | Monomer or functional additive. | Enhanced thermal stability, luminescence, specific chemical reactivity. |

| Ionic Liquids | Cation precursor. mdpi.com | High density, potential fire retardancy, tunable physical properties. mdpi.com |

| Organic Electronics | Electron-transporting material, host material in OLEDs. mdpi.comrsc.org | Tunable electronic properties, thermal stability. mdpi.com |

Q & A

Q. What are the common synthetic routes for 2,4,5-Tribromo-1-butyl-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) or stepwise functionalization. For example, MCRs involving aldehydes, ammonium acetate, and brominating agents under reflux in polar aprotic solvents (e.g., DMF or acetic acid) are effective. Reaction conditions such as temperature (120–150°C), stoichiometry of bromine sources (e.g., NBS or Br₂), and catalysts (e.g., Na₂S₂O₅) critically influence regioselectivity and yield. IR spectroscopy can monitor the disappearance of NH stretches (3448 cm⁻¹) and C=N formation (1666 cm⁻¹) to confirm intermediate steps.

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C-Br stretches (~500–600 cm⁻¹) and C=N vibrations (~1666 cm⁻¹). The absence of NH stretches confirms N-alkylation.

- ¹H NMR : The butyl group appears as a triplet (δ ~0.9 ppm for CH₃), multiplet (δ ~1.4 ppm for CH₂), and a triplet (δ ~3.3 ppm for N-CH₂). Aromatic protons from brominated positions show deshielding (δ ~7.3–8.0 ppm).

- ¹³C NMR : Brominated carbons resonate at δ ~110–125 ppm, while the imidazole C2 carbon appears at δ ~150 ppm.

Q. What crystallographic methods are used to determine its molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Key parameters include bond angles (e.g., C-Br bond lengths ~1.9 Å) and torsional angles of the butyl group. SHELXTL software (Bruker AXS) or Olex2 interfaces are used for structure solution and refinement .

Advanced Research Questions

Q. How can computational modeling assist in predicting reactivity or interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic substitution sites and stability of intermediates. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes), guided by crystallographic data from related imidazoles . Solvent effects are modeled using PCM (Polarizable Continuum Model) to simulate reaction environments.

Q. What strategies optimize regioselective bromination in imidazole derivatives?

- Methodological Answer :

- Direct Bromination : Use Br₂ in acetic acid at 60°C, where electron-rich positions (C4/C5) brominate first. Steric hindrance from the butyl group directs bromine to C2.

- Directed Bromination : Lewis acids (e.g., FeBr₃) enhance selectivity. For example, FeBr₃ coordinates to the imidazole nitrogen, directing bromine to the para position.

- Post-Synthetic Modification : Suzuki coupling after bromination allows further functionalization.

Q. How to resolve contradictions between experimental data and computational predictions?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR/IR with SC-XRD results. For instance, if DFT predicts a planar imidazole ring but XRD shows puckering, reassess basis sets or include dispersion corrections.

- Error Analysis : Quantify uncertainties in crystallographic R-factors (<5%) and spectroscopic signal-to-noise ratios. Discrepancies in bromine positions may arise from dynamic disorder in crystals.

- Experimental Replication : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to isolate variables like oxidation or moisture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.